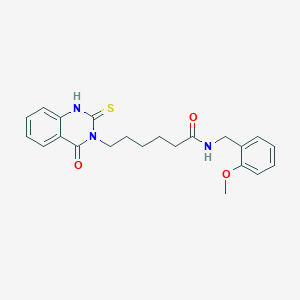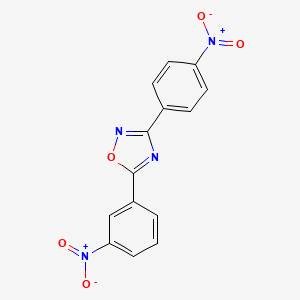![molecular formula C22H16N2O3 B11217685 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11217685.png)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The structure of this compound includes a benzoate ester linked to a phenyl group, which is further connected to a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate typically involves multiple steps:
Formation of 1,2,4-Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of acyl hydrazides with nitriles under acidic or basic conditions.
Substitution Reaction: The 4-methylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Esterification: The final step involves the esterification of the phenyl group with benzoic acid or its derivatives under acidic conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 4-[3-(4-carboxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate, while reduction of the oxadiazole ring can produce various hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe for studying enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the activity of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The oxadiazole ring is known for its bioactivity, and modifications to the phenyl and benzoate groups can lead to compounds with enhanced pharmacological profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and materials science.
作用機序
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The phenyl and benzoate groups can further modulate the compound’s affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Phenyl benzoate: Lacks the oxadiazole ring and methyl substitution, resulting in different reactivity and applications.
4-Methoxyphenyl benzoate: Contains a methoxy group instead of a methyl group, leading to variations in electronic properties and reactivity.
4-Amino-3-bromobenzonitrile: Features different functional groups, offering distinct chemical behavior and applications.
Uniqueness
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing advanced materials with tailored properties.
特性
分子式 |
C22H16N2O3 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl] benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-15-7-9-16(10-8-15)20-23-21(27-24-20)17-11-13-19(14-12-17)26-22(25)18-5-3-2-4-6-18/h2-14H,1H3 |
InChIキー |
PYDUAEAUUBJLCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217608.png)
![7-(3-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217615.png)

![(2E)-3-[(4-chlorobenzyl)sulfanyl]-2-cyano-N-(2-methylphenyl)-3-(phenylamino)prop-2-enamide](/img/structure/B11217624.png)

![N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11217639.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11217640.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217647.png)

![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217659.png)
![5-(4-Ethoxyphenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11217687.png)
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11217693.png)
![2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B11217702.png)
